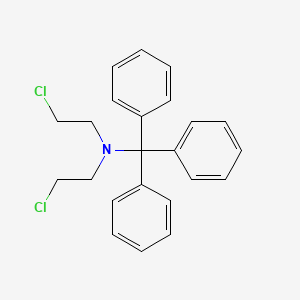

Bis(2-chloroethyl)(triphenylmethyl)amine

Description

Tris(2-chloroethyl)amine (HN3), with the molecular formula C₆H₁₂Cl₃N and CAS number 555-77-1, is a nitrogen mustard compound characterized by three 2-chloroethyl groups bonded to a central nitrogen atom . HN3 acts as a potent alkylating agent, forming DNA crosslinks that disrupt cellular replication, leading to cytotoxicity and apoptosis . While its instability limits long-term storage (degrading within 1–3 months), it has been studied for antitumor applications, particularly in targeting glioblastoma via blood-brain barrier permeability .

Properties

Molecular Formula |

C23H23Cl2N |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-tritylethanamine |

InChI |

InChI=1S/C23H23Cl2N/c24-16-18-26(19-17-25)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |

InChI Key |

CZSHLHINHXKKRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCCl)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Nitrogen Mustards

Structural and Physicochemical Properties

The table below compares HN3 with other nitrogen mustards and analogs:

| Parameter | HN3 (Tris(2-chloroethyl)amine) | HN2 (Bis(2-chloroethyl)methylamine) | HN1 (Bis(2-chloroethyl)ethylamine) | CEES (2-chloroethyl ethyl sulfide) |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₂Cl₃N | C₅H₁₁Cl₂N | C₆H₁₃Cl₂N | C₄H₉ClS |

| Molecular Weight | 204.52 g/mol | 170.06 g/mol | 184.08 g/mol | 124.63 g/mol |

| CAS Number | 555-77-1 | 51-75-2 | 538-07-8 | 693-07-2 |

| Structure | N(CH₂CH₂Cl)₃ | CH₃N(CH₂CH₂Cl)₂ | C₂H₅N(CH₂CH₂Cl)₂ | S(CH₂CH₂Cl)(CH₂CH₃) |

| Toxicity (LD₅₀) | 20 mg/kg (mouse, subcutaneous) | 1.6 mg/kg (rat, intravenous) | 2.1 mg/kg (rat, intravenous) | 7 µM (enzyme inhibition threshold) |

| Detection Limit | N/A | 0.1 mM (electrochemical bioassay) | 0.45 mM (electrochemical bioassay) | 7 µM (electrochemical bioassay) |

Key Observations :

- HN3’s three chloroethyl groups confer higher molecular weight and reactivity compared to HN1 and HN2, which have methyl/ethyl substituents .

- HN2 (Mechlorethamine) is the most acutely toxic, with a lower LD₅₀ than HN3, likely due to faster alkylation kinetics .

- CEES, a sulfur mustard analog, exhibits the lowest detection threshold in enzymatic assays due to its smaller size and rapid inhibition of choline oxidase .

Cytotoxicity and Antitumor Effects :

- HN3: Demonstrates significant antineoplastic activity in murine fibrosarcoma models, producing a tumor growth delay of 9.4 days at 75 mg/kg.

- Resistance arises in SCC-25/HN2 cell lines due to upregulated DNA repair mechanisms .

- Co(BCA) Complex: A cobalt(III)-HN3 derivative shows enhanced cytotoxicity (vs. non-alkylating analogs) and synergizes with hyperthermia (42°C), increasing lethality in oxygenated cells .

Mechanistic Differences :

Reactivity and Environmental Stability

- Hydrolysis Kinetics: HN3 reacts with ethanol 10× slower than sulfur mustard (HD) but faster than HN1. Its half-life in aqueous environments is <24 hours, complicating environmental persistence .

- Enzymatic Inhibition : HN3 reversibly inhibits choline oxidase via a mixed-competitive mechanism, with a detection limit of 0.45 mM in electrochemical assays—higher than CEES (7 µM) due to steric hindrance .

Detection and Analytical Methods

- Electrochemical Biosensors: Screen-printed electrodes with Prussian Blue nanoparticles detect HN3 at 0.45 mM, suitable for field screening .

- Gas Chromatography : HN3’s high molecular weight (204.52 g/mol) requires derivatization for optimal GC-MS analysis, unlike smaller analogs like CEES .

Preparation Methods

Tritylation of Diethanolamine Followed by Chlorination

A two-step approach inspired by the synthesis of bis(2-chloroethyl)amine hydrochloride involves:

-

N-Tritylation of Diethanolamine :

Diethanolamine reacts with triphenylmethyl chloride (trityl chloride) in a polar aprotic solvent (e.g., dichloroethane or toluene) under reflux. The primary amine undergoes nucleophilic substitution, replacing one hydrogen with the trityl group to form N-trityl-N,N-diethanolamine (Figure 1A). This step may require a base (e.g., sodium carbonate) to neutralize HCl byproducts and drive the reaction forward. -

Chlorination with Thionyl Chloride :

The hydroxyl groups of the intermediate are converted to chlorides using thionyl chloride (SOCl₂) in dichloroethane at 50–75°C for 3–24 hours. The reaction proceeds via nucleophilic acyl substitution, yielding bis(2-chloroethyl)(triphenylmethyl)amine hydrochloride as a crystalline solid (Figure 1B).

Key Considerations :

-

Steric Hindrance : The bulky trityl group may slow chlorination, necessitating extended reflux times.

-

Solubility : Dichloroethane or chlorobenzene is preferred to dissolve the hydrophobic trityl intermediate.

-

Yield : Analogous reactions report quantitative yields for bis(2-chloroethyl)amine derivatives when using excess SOCl₂.

Direct Alkylation of Bis(2-chloroethyl)amine

Reaction with Triphenylmethyl Chloride

Bis(2-chloroethyl)amine, either as the free base or hydrochloride salt, can react with trityl chloride in the presence of a catalyst (e.g., potassium iodide) and a polar solvent (e.g., chlorobenzene) under reflux. The secondary amine acts as a nucleophile, displacing chloride from trityl chloride to form the tertiary amine (Figure 2).

Optimization Parameters :

-

Base Addition : Sodium hydroxide or carbonate may enhance nucleophilicity by deprotonating the amine.

-

Catalysts : KI facilitates halide exchange, improving reaction efficiency.

-

Temperature : Prolonged reflux (24–72 hours) is typical for similar alkylation reactions.

Challenges :

-

Competing Reactions : Over-alkylation or quaternary ammonium salt formation is mitigated by stoichiometric control.

-

Purification : Column chromatography (silica gel, dichloromethane/methanol) isolates the product from unreacted starting materials.

Comparative Analysis of Methodologies

Key Findings :

-

The tritylation-chlorination route offers higher theoretical yields due to quantitative chlorination steps.

-

Direct alkylation is less efficient but avoids multi-step synthesis, making it preferable for small-scale production.

Mechanistic Insights and Side Reactions

Tritylation-Chlorination Pathway

-

Step 1 : Trityl chloride’s electrophilic carbon is attacked by the lone pair of diethanolamine’s primary amine, forming a trityl-ammonium intermediate that loses HCl.

-

Step 2 : SOCl₂ converts hydroxyls to chlorides via a two-step mechanism: (i) formation of a chlorosulfite intermediate and (ii) displacement by chloride.

Competing Side Reactions

-

Quaternization : Excess alkylating agents may lead to quaternary ammonium salts, requiring careful stoichiometry.

-

Hydrolysis : Moisture degrades SOCl₂ and trityl chloride, necessitating anhydrous conditions.

Industrial-Scale Adaptations

Patent literature describes large-scale syntheses of bis(2-chloroethyl)benzylamine using continuous-flow reactors and azeotropic drying. Adapting these protocols for the trityl analogue would involve:

-

Solvent Recycling : Toluene or chlorobenzene recovered via distillation.

-

Automated Quenching : Methanol addition to terminate chlorination before vacuum distillation.

Characterization and Quality Control

While specific data for this compound are unavailable, analogous compounds are characterized by:

Q & A

Q. What are the recommended synthetic pathways for Bis(2-chloroethyl)(triphenylmethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting triphenylmethylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. The steric hindrance of the triphenylmethyl group necessitates prolonged reaction times . Key Factors :

- Solvent choice (DMF enhances nucleophilicity).

- Temperature control to avoid decomposition of chloroethyl groups.

- Use of anhydrous conditions to prevent hydrolysis of chloroethyl moieties .

Data Table :

| Reagent Ratio (Triphenylmethylamine:2-Chloroethyl Chloride) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1:2.5 | DMF | 70 | 58 |

| 1:3 | THF | 60 | 42 |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR will show distinct signals for the aromatic protons of the triphenylmethyl group (δ 7.2–7.4 ppm) and the methylene protons adjacent to chlorine (δ 3.5–3.8 ppm). ¹³C NMR confirms the quaternary carbon of the triphenylmethyl group (δ 145 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode will display a molecular ion peak at m/z 436 (M+H⁺) .

- IR : Stretching vibrations for C-Cl bonds appear at 650–750 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of volatile chloroethyl intermediates.

- Collect waste in sealed containers labeled for halogenated organics and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the steric bulk of the triphenylmethyl group affect the compound’s reactivity in alkylation reactions?

- Methodological Answer : The triphenylmethyl group creates steric hindrance, reducing nucleophilic attack at the nitrogen center. Comparative studies with less hindered analogs (e.g., Bis(2-chloroethyl)methylamine) show a 40% lower alkylation efficiency in SN2 reactions. Use kinetic studies (e.g., monitoring reaction rates via HPLC) to quantify steric effects . Theoretical Framework : Ground the analysis in Curtin-Hammett principles to explain how steric effects dominate over electronic factors in transition-state stabilization .

Q. What computational methods are suitable for modeling the degradation pathways of this compound in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of chloroethyl groups. Use solvent models (e.g., PCM) to simulate aqueous conditions.

- Molecular Dynamics (MD) : Simulate interactions with water molecules to predict hydrolysis products (e.g., ethanolamine derivatives). Validate with LC-MS data from controlled hydrolysis experiments .

Data Table :

| Degradation Pathway | Predicted Major Product | Half-life (pH 7, 25°C) |

|---|---|---|

| Hydrolysis of chloroethyl groups | Bis(2-hydroxyethyl)(triphenylmethyl)amine | 72 hours |

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (solvent, temperature, reagent ratio) using a 2³ factorial design to identify dominant factors. For example, ANOVA analysis might reveal solvent polarity as the primary yield determinant .

- Cross-Validation : Compare synthetic protocols from peer-reviewed journals (avoiding unreliable sources like BenchChem) and replicate under controlled conditions. Discrepancies often arise from trace moisture or impurities in starting materials .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.